Abbeokutone Abbeokutone Abbeokutone is a natural product found in Suregada multiflora, Glycydendron amazonicum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 16836-28-5
VCID: VC21050465
InChI: InChI=1S/C20H32O3/c1-17(2)14-6-9-19-10-13(20(23,11-19)12-21)4-5-15(19)18(14,3)8-7-16(17)22/h13-15,21,23H,4-12H2,1-3H3/t13-,14-,15+,18-,19+,20+/m1/s1
SMILES: CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)(CO)O)C
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol

Abbeokutone

CAS No.: 16836-28-5

Cat. No.: VC21050465

Molecular Formula: C20H32O3

Molecular Weight: 320.5 g/mol

* For research use only. Not for human or veterinary use.

Abbeokutone - 16836-28-5

Specification

CAS No. 16836-28-5
Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
IUPAC Name (1S,4S,9S,10R,13R,14R)-14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one
Standard InChI InChI=1S/C20H32O3/c1-17(2)14-6-9-19-10-13(20(23,11-19)12-21)4-5-15(19)18(14,3)8-7-16(17)22/h13-15,21,23H,4-12H2,1-3H3/t13-,14-,15+,18-,19+,20+/m1/s1
Standard InChI Key MPDUJZZNNBJFAB-IPWGKGBGSA-N
Isomeric SMILES C[C@@]12CCC(=O)C([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(CO)O)(C)C
SMILES CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)(CO)O)C
Canonical SMILES CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)(CO)O)C

Introduction

Chemical Structure and Properties

Abbeokutone, with the chemical formula C₂₀H₃₂O₃, is formally known as 16α,17-dihydroxy kauran-3-one . It belongs to the kaurane family of diterpenoids, characterized by a bicyclic framework typical of many sesquiterpenes. The compound features a tetracyclic structure with hydroxyl groups at positions 16 and 17, along with a ketone functionality at position 3.

Chemical Identifiers and Basic Properties

The compound is cataloged with several standardized identifiers that facilitate its identification in chemical databases and literature.

PropertyValue
CAS Number16836-28-5
Molecular FormulaC₂₀H₃₂O₃
Molecular Weight320.5 g/mol
PubChem CID155537489
IUPAC Name(4aS,5R,6R,6aR,7R,9aS,10aS)-5,7-dihydroxy-4a,6,6a,7,8,9,9a,10,10a-nonahydro-4H-naphtho[2,1-b]oxiren-4-one
Synonyms3-keto-(-)-Kaurane-16α,17-diol; 16,17-Dihydroxykauran-3-one; Kauran-3-one, 16,17-dihydroxy-

The molecular structure of abbeokutone contributes to its reactivity and potential applications in various fields, including natural product chemistry and herbal medicine .

Structural Characteristics

Abbeokutone possesses a complex tetracyclic structure with specific stereochemistry that distinguishes it from other kaurane derivatives. The configuration at C(16) is particularly significant, as it determines many of the compound's biological and chemical properties. The compound contains two hydroxyl groups and one ketone group, which influence its polarity and reactivity .

Biosynthetic Pathway and Chemical Relationships

Relationship to Gibberellins

Abbeokutone plays a significant role in plant biochemistry as a precursor in the gibberellin biosynthetic pathway. Its structural similarity to gibberellins, particularly in the kaurane skeleton, positions it as an important intermediate in the production of plant growth hormones .

Comparison with Calliterpenone

Abbeokutone shares structural similarities with calliterpenone (16α,17-dihydroxy phyllocladane-3-one), a compound with established plant growth-promoting activities. The primary difference between these compounds lies in their skeletal structure - abbeokutone possesses an ent-kaurane skeleton, while calliterpenone features a phyllocladane skeleton .

CompoundSkeletal StructureSubstitution PatternBiological Activity
Abbeokutoneent-Kaurane16α,17-dihydroxy-3-onePotential antimicrobial, anti-inflammatory
CalliterpenonePhyllocladane16α,17-dihydroxy-3-oneConfirmed plant growth promotion

This structural relationship suggests that abbeokutone may possess similar biological activities to calliterpenone, particularly in terms of plant growth regulation .

Chemical Transformations

Epimerization and Derivative Formation

Research has demonstrated that abbeokutone can undergo various chemical transformations, particularly at the C(16) position. Studies have shown that epimerization at C(16) via epoxy derivatives yields products similar to those obtained from calliterpenone transformations .

The reaction sequence typically involves:

  • Formation of epoxy derivatives

  • Acid-catalyzed ring opening

  • Generation of various products including elimination products and oxidized derivatives

These transformations provide valuable insights into the reactivity of abbeokutone and its potential for generating diverse structural analogs .

Glycosylation

Abbeokutone can undergo glycosylation to form compounds such as abbeokutone 17-O-beta-glucopyranoside, also known as sugereoside. This glycosylation typically occurs at the C(17) hydroxyl group, resulting in a compound with potentially different biological properties.

Biological Activities

Antimicrobial and Anti-inflammatory Properties

Preliminary research suggests that abbeokutone exhibits antimicrobial and anti-inflammatory properties, similar to other kaurane-type diterpenoids. These properties may contribute to the traditional medicinal uses of plants containing this compound .

Plant Growth Regulation

Given its relationship to gibberellins and structural similarity to calliterpenone, abbeokutone likely possesses plant growth-regulating activities. Calliterpenone has been shown to enhance crop yields significantly, suggesting that abbeokutone may have similar applications in agriculture .

Research on calliterpenone has demonstrated:

  • Enhanced yield in rice (28.89%), onion (20.63%), potato (37.17%), tomato (28.36%), and chickpea (26.08%) at 0.001 mM concentration

  • Increased endogenous levels of indole-3-acetic acid (IAA) in treated plants

  • Decreased abscisic acid (ABA) content in some crops

These findings suggest potential applications for abbeokutone in sustainable agriculture and crop production enhancement .

Research Applications and Future Directions

Pharmacological Research

The unique structural features and preliminary biological activities of abbeokutone make it a promising candidate for pharmacological research. Further studies are needed to fully characterize its:

  • Antimicrobial spectrum

  • Anti-inflammatory mechanisms

  • Potential anticancer activities

  • Other bioactivities common to kaurane diterpenoids

Agricultural Applications

Given its relationship to established plant growth promoters, abbeokutone warrants investigation as a potential natural growth regulator. Research directions might include:

  • Field trials to assess growth-promoting effects

  • Exploration of optimal application methods and concentrations

  • Investigation of effects on endogenous hormone levels in various crops

  • Development of sustainable agricultural applications

Synthetic Chemistry

The complex structure of abbeokutone presents interesting challenges and opportunities for synthetic chemists. Development of efficient synthetic routes could facilitate further research by providing access to larger quantities of the compound and enabling structure-activity relationship studies through the preparation of analogs.

Analytical Methods

Identification and Characterization

Various analytical techniques are employed for the identification and characterization of abbeokutone:

  • High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

These methods enable precise determination of the compound's structure, purity, and quantity in various matrices .

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